N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine
Description
N-[(E)-(4-Ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is a Schiff base derivative featuring a piperazine core substituted with a para-methylphenyl group at the 4-position and an imine group derived from 4-ethoxybenzaldehyde.
Properties
Molecular Formula |
C20H25N3O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C20H25N3O/c1-3-24-20-10-6-18(7-11-20)16-21-23-14-12-22(13-15-23)19-8-4-17(2)5-9-19/h4-11,16H,3,12-15H2,1-2H3/b21-16+ |
InChI Key |
VEUMUGUMYPCBHD-LTGZKZEYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Addition
The lone pair on the piperazine amine’s nitrogen attacks the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde, forming a tetrahedral intermediate. This step is rate-determining and highly sensitive to solvent polarity.
Dehydration
The intermediate undergoes acid- or base-catalyzed dehydration to yield the thermodynamically stable (E)-imine configuration. Steric and electronic effects from the ethoxy and methyl groups influence the reaction’s stereoselectivity, favoring the E-isomer due to reduced steric hindrance.
Catalytic Systems :
-
Base Catalysis : Potassium carbonate (K₂CO₃) in acetone facilitates deprotonation, enhancing nucleophilicity.
-
Acid Catalysis : Acetic acid (CH₃COOH) protonates the carbonyl oxygen, increasing electrophilicity.
Optimization of Reaction Conditions
Temperature and Time
Optimal yields (70–85%) are achieved at reflux temperatures (60–80°C) over 4–6 hours. Prolonged heating (>8 hours) promotes side reactions, including aldehyde oxidation or imine hydrolysis.
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetone | 20.7 | 82 | 95 |
| Ethanol | 24.3 | 75 | 90 |
| DCM | 8.93 | 68 | 88 |
Acetone outperforms ethanol and dichloromethane (DCM) due to its moderate polarity, which balances solvation and transition-state stabilization.
Catalytic Loading
A catalyst loading of 10 mol% K₂CO₃ maximizes yield without generating excessive byproducts. Higher concentrations (>15 mol%) lead to base-induced degradation of the aldehyde.
Purification and Characterization
Workup Procedures
Post-reaction, the crude product is filtered and subjected to:
Analytical Validation
Yield Analysis and Scalability
Bench-scale syntheses (1–10 g) achieve consistent yields of 78–82%, while pilot-scale batches (100 g) face challenges:
-
Heat Dissipation : Aggregated exothermic dehydration reduces yields to 65–70%.
-
Solvent Recovery : Ethanol recrystallization at scale requires distillation for reuse, adding cost.
Comparative Study of Analogous Compounds
Modifications to the piperazine or aldehyde moieties significantly impact synthesis efficiency:
| Compound Variant | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-Methoxybenzaldehyde analog | 88 | 4 |
| 4-Chlorophenylpiperazine analog | 62 | 6 |
The ethoxy group’s electron-donating nature enhances aldehyde reactivity compared to electron-withdrawing substituents .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of piperazine, including N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine, exhibit selective antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Antimicrobial Properties
The compound demonstrates significant antimicrobial activity against a range of pathogens. It has been evaluated for its efficacy against both bacterial and fungal strains, showing promising results in inhibiting growth and biofilm formation . The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
Antiparasitic Effects
In addition to its antibacterial and antifungal properties, there is emerging evidence supporting the use of this compound in treating parasitic infections. For example, compounds structurally related to this compound have been shown to inhibit the growth of Toxoplasma gondii, a significant human pathogen. The effectiveness of these compounds suggests they could serve as leads for new antiparasitic drugs .
Case Studies
Mechanism of Action
The mechanism of action of N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural features and molecular properties of the target compound and its analogs from the evidence:
Key Observations:
Piperazine Substituents :
- The target compound and share a 4-(4-methylphenyl) group, enhancing hydrophobicity and steric bulk compared to simpler substituents like 4-methyl () or 4-phenyl ().
- features a 4-(4-methylbenzyl) group, introducing additional flexibility due to the benzyl linker.
Electron-withdrawing groups like 4-nitro () or 4-chloro-3-nitro () reduce electron density on the imine nitrogen, altering reactivity and coordination behavior.
Physicochemical and Functional Comparisons
- Lipophilicity : The para-methylphenyl group in the target compound and increases lipophilicity compared to analogs with smaller substituents (e.g., ). This property is critical for membrane permeability in bioactive compounds.
- Thermal Stability : Schiff bases with electron-donating groups (e.g., ethoxy in ) generally exhibit higher thermal stability than those with nitro groups, as seen in thermochemical studies of related ligands ().
- Biological Activity : Analogs with halogenated or nitro-substituted benzylidene moieties () show antimicrobial activity, suggesting that substituent electronic properties directly influence bioactivity .
Coordination Chemistry
Schiff base analogs (e.g., ) are widely used as ligands for metal complexes. The ethoxy group in the target compound could enhance chelation with transition metals (e.g., Cd, as in ), while bulky aryl substituents may stabilize nanoparticle formations .
Medicinal Chemistry
Compounds like ’s N-[(E)-(4-chlorophenyl)methylidene]-1,3-oxazin-2-amine derivatives demonstrate broad-spectrum antimicrobial activity, highlighting the role of substituents in biological targeting . The target compound’s ethoxy and methylphenyl groups may optimize interactions with bacterial or fungal enzymes.
Biological Activity
N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C20H24N2O
- Molecular Weight : 324.42 g/mol
This compound features a piperazine core, which is known for its versatility in drug design and its ability to interact with various biological targets.
This compound exhibits several mechanisms of action, primarily through its interaction with neurotransmitter systems and potential anticancer activities:
- Aminergic Receptor Binding : Similar compounds have shown affinity for aminergic receptors, which are crucial in central nervous system functions. This interaction may influence mood, cognition, and pain perception .
- Antiproliferative Effects : Studies have indicated that piperazine derivatives can induce cell death through necroptosis—a regulated form of necrosis—in cancer cells. This mechanism is particularly relevant in overcoming chemoresistance in leukemia .
- Cytotoxicity : In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Necroptosis Induction : A study on a structurally similar piperazine compound revealed its ability to trigger necroptosis in K562 leukemic cells. This finding suggests that this compound may have similar properties, providing a novel approach to cancer treatment by targeting resistant cells .
- Aminergic Receptor Affinity : Research indicates that piperazine derivatives often bind to dopamine receptors, which could lead to therapeutic effects in psychiatric disorders and pain management . The binding profiles of these compounds suggest a broad spectrum of potential applications.
- Cytotoxicity Profiles : In vitro evaluations have shown significant growth inhibition against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The observed IC50 values indicate promising anticancer activity .
Q & A
Q. What are the optimal synthetic routes for preparing N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves a Schiff base formation between 4-(4-methylphenyl)piperazin-1-amine and 4-ethoxybenzaldehyde under reflux in polar aprotic solvents (e.g., ethanol or acetonitrile). Key steps include:
- Nucleophilic addition-elimination : Catalyzed by mild acids (e.g., acetic acid) at 60–80°C for 6–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Intermediate characterization : Use FT-IR for imine bond confirmation (~1600–1650 cm⁻¹ C=N stretch) and LC-MS for molecular ion verification (e.g., m/z ~350 [M+H]+).
Q. How is the molecular structure of this compound validated, and what crystallographic challenges arise?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Crystals grown via slow evaporation in ethanol/dichloromethane. SHELX programs (e.g., SHELXL) refine structures, resolving challenges like disorder in the ethoxyphenyl group due to rotational flexibility .
- Validation metrics : R-factor < 0.05, hydrogen bonding networks (e.g., N–H···N interactions in the piperazine ring).
Q. What spectroscopic techniques are critical for confirming purity and structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 (e.g., imine proton at δ ~8.3 ppm; ethoxy group at δ ~1.3–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., C20H23N3O requires 321.1838 g/mol).
- Purity assessment : HPLC with UV detection (λ = 254 nm, >95% purity threshold) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s receptor-binding affinity and metabolic stability?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with serotonin/dopamine receptors. Focus on π-π stacking between the 4-methylphenyl group and receptor aromatic residues .
- ADME prediction : SwissADME estimates metabolic stability (CYP3A4 susceptibility) and blood-brain barrier permeability (LogP ~3.5 suggests CNS activity) .
- Validation : Compare docking scores (ΔG < -7 kcal/mol) with in vitro binding assays (e.g., radioligand displacement) .
Q. What strategies resolve contradictory data in pharmacological assays (e.g., in vitro vs. in vivo efficacy)?
Methodological Answer:
- Dose-response analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear kinetics or off-target effects .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., demethylated piperazine derivatives) that may contribute to in vivo activity .
- Species-specific differences : Compare receptor orthologs (e.g., human vs. rodent serotonin receptors) using homology modeling .
Q. How is the compound’s selectivity for neurotransmitter receptors evaluated, and what confounding factors arise?
Methodological Answer:
- Panels of receptor assays : Radioligand binding (e.g., 5-HT1A, D2) in transfected HEK293 cells. Normalize data to reference antagonists (e.g., ketanserin for 5-HT2A) .
- Confounders : Lipophilicity-driven membrane partitioning or allosteric modulation. Counteract via:
- Schild analysis : Assess competitive vs. non-competitive antagonism.
- Calcium flux assays : Differentiate G protein-coupled vs. ionotropic effects .
Q. What experimental designs mitigate synthetic byproducts (e.g., Z-isomer formation) during Schiff base synthesis?
Methodological Answer:
- Reaction optimization : Use Dean-Stark traps to remove water, shifting equilibrium toward the E-isomer.
- Stereochemical control : Additives like molecular sieves or anhydrous MgSO4 reduce hydrolysis .
- Post-synthesis analysis : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies isomeric purity (>98% E-isomer required) .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental binding affinities?
Methodological Answer:
- Force field calibration : Re-parameterize AMBER/CHARMM for imine bond torsions using quantum mechanics (QM/MM) .
- Solvent effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions .
- Experimental replication : Repeat assays with varying protein batches (e.g., recombinant vs. native receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
